2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine
Description
Properties
IUPAC Name |
[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-13-5-8-10-6(2)4-7(11-8)12-9/h4H,3,5,9H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVFRVXOMBGYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CC(=N1)NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine (CAS No. 149607-1-00-1) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by the presence of a hydrazine functional group, which is often associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The synthesis of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent hydrazination. The general synthetic route can be summarized as follows:
- Formation of the Pyrimidine Core : The initial step involves the creation of a pyrimidine scaffold through condensation reactions.
- Hydrazination : The introduction of the hydrazine moiety is achieved through reaction with hydrazine derivatives under acidic or basic conditions.
- Ethoxymethyl Group Introduction : The ethoxymethyl group is added using alkylation reactions to enhance solubility and bioactivity.
Antimicrobial Properties
Research indicates that 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. Notably, it has shown activity against breast cancer and leukemia cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases and transcription factors that are crucial for cancer cell survival.
Anti-inflammatory Effects
2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. A comparative study indicated that this compound has an IC50 value against COX-2 similar to that of established non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | IC50 (µM) |
|---|---|
| Celecoxib | 0.04 |
| Indomethacin | 0.05 |
| 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine | 0.06 |
Study on Antimycobacterial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimycobacterial activity of various hydrazine derivatives, including 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine, against Mycobacterium tuberculosis. The compound showed promising results with MIC values indicating effective growth inhibition.
Toxicity Assessment
In vitro cytotoxicity studies conducted on human embryonic kidney cells revealed that 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Differences
Key Observations:
Substituent Effects on Polarity: The ethoxymethyl group in the target compound increases lipophilicity compared to the ethyl group in C₇H₁₂N₄ but is less polar than the ethoxy group in C₆H₉FN₄O .
Reactivity :
- Hydrazinyl derivatives (e.g., target compound and C₇H₁₂N₄) are prone to condensation reactions, forming thiocarbamoyl or Schiff base derivatives .
- Hydroxyl groups (e.g., in C₇H₁₀N₂O₂) enable hydrogen bonding but reduce nucleophilicity compared to hydrazinyl .
Applications: Pharmaceutical Intermediates: Hydrazinyl pyrimidines are precursors for antitubercular and anticancer agents. For example, 2-hydrazinyl-6-methylpyrimidin-4(3H)-one reacts with aldehydes to form bioactive hydrazones . Agrochemicals: Ethoxy-substituted pyrimidines (e.g., C₆H₉FN₄O) are explored for pesticidal activity due to fluorine’s stability-enhancing effects . Material Science: Amino- and phenyl-substituted pyrimidines (e.g., C₁₁H₁₁N₃) are used in supramolecular chemistry for hydrogen-bonded networks .
Q & A
Q. What are the established synthetic routes for 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine, and which analytical techniques are critical for confirming its structural integrity?
Synthesis typically involves condensation of hydrazine derivatives with ethoxymethyl precursors under reflux in ethanol or acetic acid. For example, analogous pyrimidines are synthesized by reacting hydrazine with aldehydes/ketones under acidic conditions, followed by cyclization ( ). Key steps include refluxing (80–100°C) and using catalysts like sodium acetate. Structural confirmation requires:
Q. How does the hydrazinyl group influence the reactivity of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine in nucleophilic or condensation reactions?
The hydrazinyl (-NH-NH2) group acts as a nucleophile, enabling reactions with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones or heterocyclic derivatives. For example:
Q. What stability challenges arise during storage or handling of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine, and how can they be mitigated?
- Hydrolysis : The ethoxymethyl group is susceptible to hydrolysis in aqueous media. Store in anhydrous conditions (e.g., desiccators with silica gel).
- Oxidation : Hydrazinyl groups oxidize readily. Use inert atmospheres (N2/Ar) during reactions and add antioxidants like BHT in storage solutions.
- Light sensitivity : Protect from UV light using amber vials. Stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify degradation products ().
Advanced Research Questions
Q. What mechanistic insights exist regarding the biological activity of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine, particularly in enzyme inhibition or receptor binding?
- Enzyme inhibition : The compound may target dihydrofolate reductase (DHFR) due to structural similarity to pyrimidine-based inhibitors. Competitive inhibition assays (IC50 determination) using spectrophotometric methods are recommended.
- Receptor binding : Molecular docking simulations (e.g., AutoDock Vina) predict interactions with ATP-binding pockets in kinases. Validate via surface plasmon resonance (SPR) to measure binding kinetics ().
Q. How can computational modeling guide the optimization of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine for enhanced pharmacological properties?
- QSAR studies : Correlate substituent effects (e.g., ethoxymethyl vs. methoxymethyl) with logP and bioavailability using Gaussian or COSMO-RS software.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with improved binding affinity ().
Q. What methodologies are recommended for resolving contradictions in reported pharmacological data (e.g., conflicting IC50 values) for this compound?
- Standardized assay protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and control compounds (e.g., methotrexate for DHFR inhibition).
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to identify systematic errors.
- Batch variability checks : Compare results across multiple synthesis batches using LC-MS to rule out impurity-driven discrepancies ().
Q. How can 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine be utilized as a reference standard in analytical method development for pesticide degradation studies?
- LC-MS/MS calibration : Use the compound as an internal standard for quantifying organophosphorus pesticide metabolites. Its unique fragmentation pattern (m/z 195 → 152) aids in selective detection.
- Matrix effect studies : Spike into environmental samples (soil/water) to validate recovery rates (70–130%) and limit of quantification (LOQ < 1 ppb) ().
Q. What structural modifications of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine have been explored to improve solubility or reduce toxicity?
- Ethoxymethyl replacement : Substitute with PEGylated groups to enhance aqueous solubility.
- Hydrazinyl derivatization : Acylation (e.g., acetyl hydrazides) reduces oxidative toxicity while retaining activity.
- Toxicity screening : Use zebrafish embryo models (FET assay) to compare LC50 values of derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
